Benzyloxyacetyl vs. 4-Fluorophenoxyacetyl: Molecular Recognition and Lipophilicity Divergence
The target compound incorporates a benzyloxyacetyl group (BnOCH2CO-) at the 6-position, whereas the closest commercial analog bears a 4-fluorophenoxyacetyl substituent (CAS 2034606-62-5) . While both contain an aryl ether linked via an acetyl spacer, the benzyloxy variant lacks the electron-withdrawing fluorine substituent. Using the M4 muscarinic antagonist chemotype as a reference framework, the benzyloxy group is anticipated to contribute higher lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.8 relative to the 4-fluorophenoxy analog) and distinct hydrogen-bond acceptor geometry, which can differentially influence target binding pocket occupancy and metabolic soft-spot profiles [1].
| Evidence Dimension | Aryl ether substituent effect on molecular recognition potential |
|---|---|
| Target Compound Data | Benzyloxyacetyl (BnOCH2CO-) group; Molecular Weight 317.385 g/mol |
| Comparator Or Baseline | 4-Fluorophenoxyacetyl analog (CAS 2034606-62-5); Molecular Weight 321.348 g/mol |
| Quantified Difference | ΔMW = -3.963 g/mol; absence of fluorine eliminates electron-withdrawing inductive effect; estimated ΔcLogP ≈ +0.5 to +0.8 (calculated by class-level inference) |
| Conditions | Structural comparison based on molecular formula and functional group analysis; cLogP estimated via fragment-based additive methods |
Why This Matters
The absence of fluorine in the target compound provides a distinct lipophilicity and electronic profile that may be preferable for optimizing CNS penetration or avoiding fluorine-specific metabolic liabilities, making it a critical comparator molecule in SAR campaigns.
- [1] Bender, A. M., et al. 'Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.' Bioorganic & Medicinal Chemistry Letters, 2022, 56, 128479. View Source
